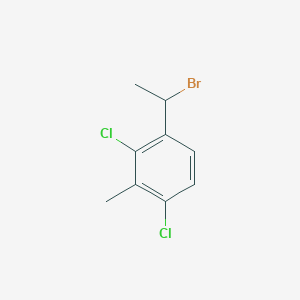
1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by a benzene ring substituted with a bromoethyl group, two chlorine atoms, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene typically involves the bromination of 2,4-dichloro-3-methylacetophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(1-Hydroxyethyl)-2,4-dichloro-3-methylbenzene.
Oxidation: Formation of 2,4-dichloro-3-methylbenzoic acid.
Reduction: Formation of 1-ethyl-2,4-dichloro-3-methylbenzene.
科学的研究の応用
1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chlorine atoms and methyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
Bromobenzene: A simpler aromatic halide with a single bromine atom on the benzene ring.
Chlorobenzene: Contains a single chlorine atom on the benzene ring.
1-Bromo-2,4-dichlorobenzene: Similar structure but lacks the methyl group.
Uniqueness
1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene is unique due to the presence of multiple substituents that confer distinct chemical properties
特性
分子式 |
C9H9BrCl2 |
|---|---|
分子量 |
267.97 g/mol |
IUPAC名 |
1-(1-bromoethyl)-2,4-dichloro-3-methylbenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-5-8(11)4-3-7(6(2)10)9(5)12/h3-4,6H,1-2H3 |
InChIキー |
GJGIBJABODQTPD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)C(C)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


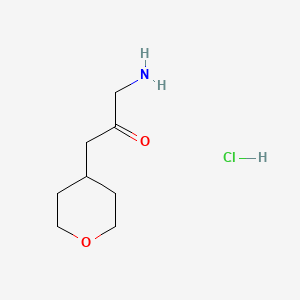
![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
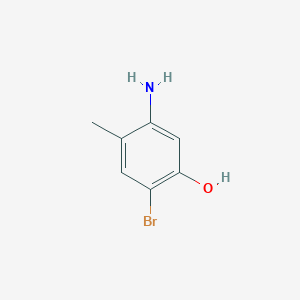
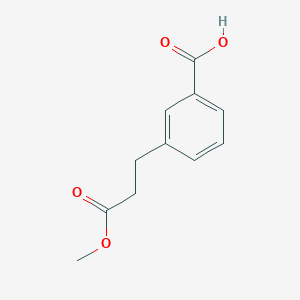
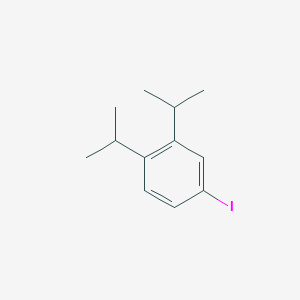
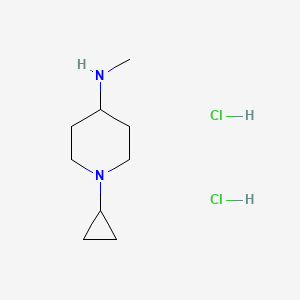
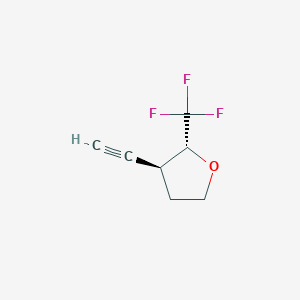
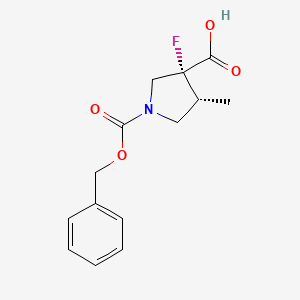
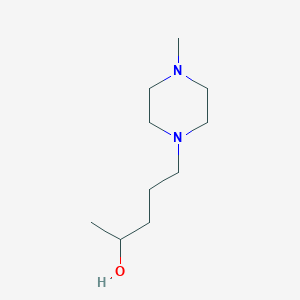
![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)
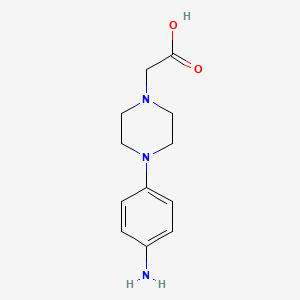
![3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13511684.png)
